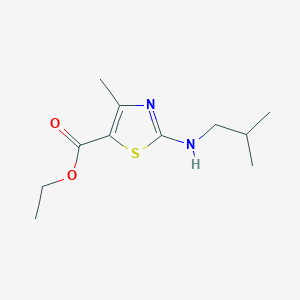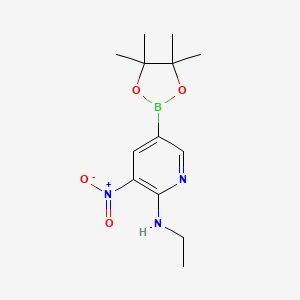![molecular formula C7H4N2O2S B11768459 6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)
6-Nitrobenzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrobenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method is the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzo[d]isothiazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and isothiazole rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-benzo[d]isothiazole.
Substitution: Formation of various substituted benzo[d]isothiazoles depending on the reagents used.
Scientific Research Applications
6-Nitrobenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[d]isothiazole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the isothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzo[d]isothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Aminobenzo[d]isothiazole: The amino group provides different reactivity and biological activity compared to the nitro group.
Thiazole and Isothiazole Derivatives: These compounds share the core heterocyclic structure but differ in the substituents, leading to varied chemical and biological properties
Uniqueness: 6-Nitrobenzo[d]isothiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the exploration of new therapeutic agents.
Properties
Molecular Formula |
C7H4N2O2S |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
6-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H |
InChI Key |
YKRIUVHLVYECIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















